molecular formula C16H22FN3O7 B13042813 Capecitabineimpurityc

Capecitabineimpurityc

Cat. No.: B13042813
M. Wt: 387.36 g/mol
InChI Key: TUCCRRIZEYUGGR-BTSNFHABSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of capecitabine impurity C involves several synthetic routes and reaction conditions. One method includes reacting 5-fluorocytosine with hexamethyldisilazane to obtain an intermediate compound. This intermediate is then reacted with 5-deoxy-1,2,3-triacetyl deoxyribose in the presence of tin(IV) chloride to yield capecitabine impurity C . The reaction conditions are mild and controllable, ensuring high stability and purity of the final product .

Chemical Reactions Analysis

Capecitabine impurity C undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Capecitabine impurity C has several scientific research applications:

Mechanism of Action

The mechanism of action of capecitabine impurity C is related to its parent compound, capecitabine. Capecitabine is a prodrug that is metabolized to 5-fluorouracil in vivo by carboxylesterases, cytidine deaminase, and thymidine phosphorylase/uridine phosphorylase sequentially. The active metabolites inhibit DNA synthesis and slow the growth of tumor tissue .

Properties

Molecular Formula

C16H22FN3O7

Molecular Weight

387.36 g/mol

IUPAC Name

pentyl N-[3-[(3aR,4R,6R,6aR)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxo-1,6-dihydropyrimidin-6-yl]carbamate

InChI

InChI=1S/C16H22FN3O7/c1-3-4-5-6-24-15(22)19-12-9(17)7-20(14(21)18-12)13-11-10(8(2)25-13)26-16(23)27-11/h7-8,10-13H,3-6H2,1-2H3,(H,18,21)(H,19,22)/t8-,10-,11-,12?,13-/m1/s1

InChI Key

TUCCRRIZEYUGGR-BTSNFHABSA-N

Isomeric SMILES

CCCCCOC(=O)NC1C(=CN(C(=O)N1)[C@H]2[C@H]3[C@@H]([C@H](O2)C)OC(=O)O3)F

Canonical SMILES

CCCCCOC(=O)NC1C(=CN(C(=O)N1)C2C3C(C(O2)C)OC(=O)O3)F

Origin of Product

United States

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